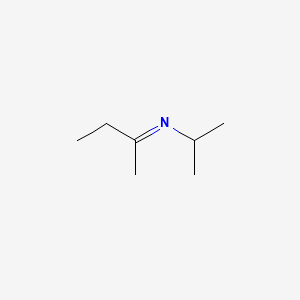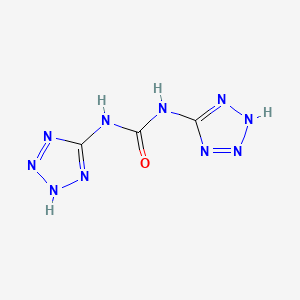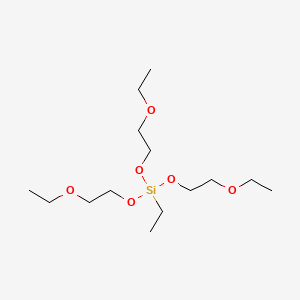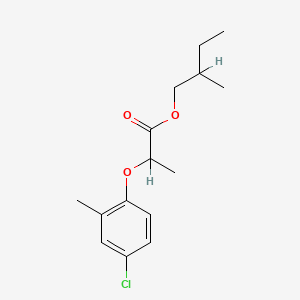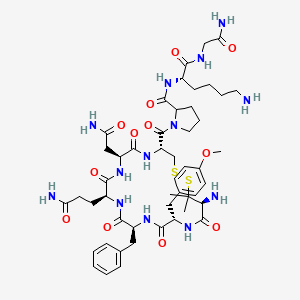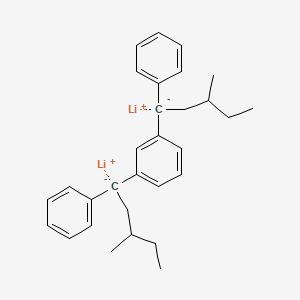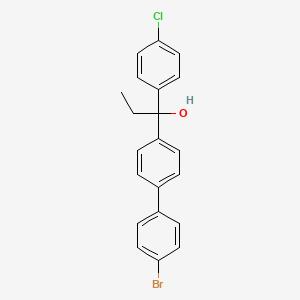
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of benzenediol, where the hydroxyl groups are substituted with thiobis and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- typically involves the reaction of 1,2-benzenediol with thiobis and tert-butyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced technologies and equipment helps in achieving the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiobis and tert-butyl groups, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydroquinone derivatives.
Scientific Research Applications
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways in biological systems. The thiobis and tert-butyl groups play a crucial role in modulating its reactivity and interactions. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: This compound has a similar structure but differs in the position of the hydroxyl groups and the absence of the thiobis group.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Another similar compound with different substitution patterns.
Uniqueness
1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- is unique due to the presence of the thiobis group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other benzenediol derivatives.
Properties
CAS No. |
72361-37-6 |
|---|---|
Molecular Formula |
C20H26O4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-tert-butyl-3-(6-tert-butyl-2,3-dihydroxyphenyl)sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C20H26O4S/c1-19(2,3)11-7-9-13(21)15(23)17(11)25-18-12(20(4,5)6)8-10-14(22)16(18)24/h7-10,21-24H,1-6H3 |
InChI Key |
JZORCAQWNJVPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)O)O)SC2=C(C=CC(=C2O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
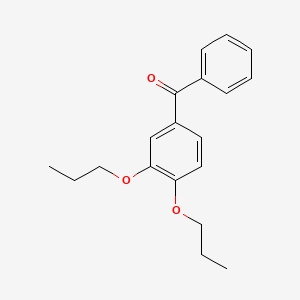
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
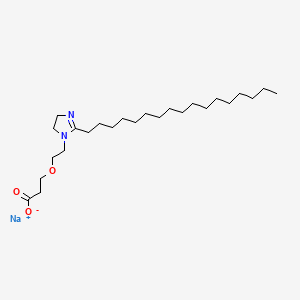
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
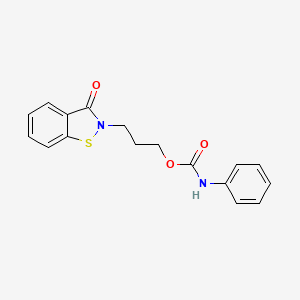
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
